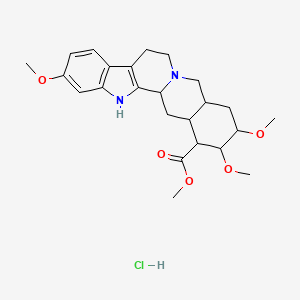

Metoserpate hydrochloride

描述

Classification within Alkaloid Chemistry and Yohimban (B1201205) Derivatives

Metoserpate (B1676521) hydrochloride is classified as an indole (B1671886) alkaloid. tandfonline.comnih.gov More specifically, it belongs to the yohimbine (B192690) alkaloids, a group of compounds characterized by the pentacyclic yohimban skeleton. drugbank.com The yohimbinoid alkaloids feature a carbocyclic ring E formed through a C-17 to C-18 bond in a corynantheine (B231211) precursor. drugbank.com Metoserpate itself is the hydrochloride salt of metoserpate, which is also known as methyl O-methyl-18-epireserpate. drugbank.comdrugbank.com This places it in direct relation to reserpine (B192253), another prominent monoterpene indole alkaloid (MIA). biorxiv.org The core structure of these compounds is derived from tryptamine (B22526) and the monoterpene secologanin. biorxiv.org

Historical Context of Research Interest in Chemically Related Compounds

The scientific interest in yohimban derivatives is rooted in the long history of research into related alkaloids, particularly reserpine and yohimbine.

Reserpine: Isolated from Rauwolfia serpentina in 1952, reserpine was a landmark compound in pharmacology. biorxiv.orgresearchgate.net Its introduction into medicine provided crucial insights into the mechanisms of neurotransmitter storage and release, specifically involving monoamines like serotonin (B10506) and norepinephrine. biorxiv.org Initially used to lower blood pressure in the 1940s, it was also observed to have calming effects, which led to its use as an early antipsychotic drug for treating mental disorders. researchgate.net Reserpine's ability to deplete these neurotransmitters became fundamental to understanding the pathophysiology of hypertension and certain psychiatric conditions. biorxiv.orgresearchgate.net

Yohimbine: Research into yohimbine, an indole alkaloid from sources like the Pausinystalia yohimbe tree, also has a significant history. tandfonline.comnih.gov Traditionally used as a stimulant and aphrodisiac, its pharmacological activity is primarily mediated through the selective blockade of α2-adrenergic receptors in the central and peripheral nervous systems. tandfonline.comnih.gov This mechanism of action has made it a subject of study for various physiological effects. tandfonline.com The structural similarities between yohimbine and reserpine have also prompted comparative assessments. europa.eu

The extensive research on these parent compounds has provided the foundational knowledge and chemical context for the investigation of synthetic derivatives like Metoserpate hydrochloride.

Scientific Nomenclature and Unique Chemical Identifiers

The precise identification of a chemical compound is critical for scientific research. This compound is cataloged under various scientific names and unique identifiers across multiple chemical databases. Its IUPAC name is methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-3,13-diazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicosa-2(10),4(9),5,7-tetraene-19-carboxylate hydrochloride. drugbank.com Other synonyms include SU-9064 and NSC-169862. medkoo.comnih.gov

Below is a table detailing the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 1178-29-6 drugbank.commedkoo.comchemspider.comgenome.jp |

| Molecular Formula | C₂₄H₃₃ClN₂O₅ drugbank.comchemspider.comncats.io |

| Molecular Weight | 464.99 g/mol drugbank.commedkoo.com |

| IUPAC Name | methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-3,13-diazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicosa-2(10),4(9),5,7-tetraene-19-carboxylate hydrochloride drugbank.com |

| InChI Key | RVUCXCLULXWKIQ-PKNINNMNSA-N drugbank.comnih.gov |

| SMILES | Cl.[H][C@]12CC@HC@HC@H[C@H]1C[C@H]3C(C4=C(C=CC(OC)=C4)N=C3)N2 drugbank.com |

Compound Name Index

Structure

3D Structure of Parent

属性

IUPAC Name |

methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O5.ClH/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14;/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3;1H/t13-,17+,19-,20+,21+,23+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUCXCLULXWKIQ-PKNINNMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]([C@H]1OC)C(=O)OC)NC5=C4C=CC(=C5)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046846 | |

| Record name | Metoserpate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178-29-6, 7756-72-1 | |

| Record name | Yohimban-16-carboxylic acid, 11,17,18-trimethoxy-, methyl ester, monohydrochloride, (3β,16β,17α,18α,20α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1178-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoserpate hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001178296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3beta,20alpha-Yohimban-16beta-carboxylic acid, 11,17alpha,18alpha-trimethoxy-, methyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007756721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoserpate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOSERPATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBO7409339 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Structure and Stereochemical Investigations

Elucidation of the Yohimban-16-carboxylic Acid Derivative Framework

Metoserpate (B1676521) hydrochloride is built upon the complex pentacyclic ring system of the yohimban (B1201205) alkaloid skeleton. chemspider.com Specifically, it is a derivative of yohimban-16-carboxylic acid, indicating a carboxylic acid group at the 16th position of the yohimban structure. chemspider.com The molecule also features three methoxy (B1213986) groups attached to the indole (B1671886) ring system at positions 11, 17, and 18, and a methyl ester at the 16-carboxylic acid position. chemspider.com

Analysis of Multiple Chiral Centers and Defined Stereochemistry (e.g., 3beta,16beta,17alpha,18alpha,20alpha)

The yohimban framework of Metoserpate hydrochloride contains multiple chiral centers, leading to a specific and defined three-dimensional arrangement of its atoms. The designated stereochemistry for this compound is (3β,16β,17α,18α,20α). chemspider.com This precise spatial orientation is critical, as different stereoisomers of a molecule can exhibit significantly different chemical and biological properties. nih.gov The absolute stereochemistry of this compound has been confirmed, with all six of its stereocenters being defined. nih.gov

Influence of Hydrochloride Salt Formulation on Chemical Properties Relevant to Research

The formulation of Metoserpate as a hydrochloride salt significantly influences its chemical properties, which is a common practice in pharmaceutical and research settings to enhance desirable characteristics of a compound. drugbank.com

Solubility: One of the primary reasons for converting a free base, such as Metoserpate, into a hydrochloride salt is to improve its aqueous solubility. drugbank.com Generally, the salt form of a drug is more soluble in water than its corresponding free base. rjpdft.com For this compound, the predicted water solubility is 0.155 mg/mL. drugbank.com This enhancement in solubility is crucial for many research applications, particularly for in vitro studies that require the compound to be dissolved in aqueous buffers. However, it is important to note that the solubility of hydrochloride salts can be suppressed in acidic environments, such as gastric acid, due to the common ion effect. rjpdft.comsci-hub.st

Stability: The formation of a hydrochloride salt can also improve the chemical stability and shelf-life of a compound compared to its free base form. drugbank.com Many free bases, particularly amines, are susceptible to degradation through oxidation. nih.gov By forming a salt, the lone pair of electrons on the nitrogen atom is protonated, which can protect the molecule from oxidative degradation. nih.gov this compound is noted to be stable enough for shipping at ambient temperatures and can be stored for extended periods at low temperatures (0 - 4 °C for short term and -20 °C for long term). medkoo.com While specific comparative stability studies between Metoserpate free base and its hydrochloride salt are not readily available, the general principles of salt formation suggest that the hydrochloride form offers enhanced stability for research purposes. drugbank.com

Hygroscopicity: Hygroscopicity, the tendency of a substance to absorb moisture from the air, is another property affected by salt formation. While hydrochloride salts can improve solubility, they may also exhibit increased hygroscopicity compared to the free base. This is a critical consideration in the handling and storage of the compound for research, as absorbed moisture can affect the accuracy of weighing and potentially lead to degradation over time.

Synthetic Methodologies and Strategic Chemical Derivatization

Approaches to the Total Synthesis of Yohimban (B1201205) Alkaloids as a Contextual Foundation

The synthesis of yohimban alkaloids is a significant challenge in organic chemistry due to the stereochemically dense and rigid pentacyclic framework. nih.gov Historically, these compounds have served as a benchmark for the development of new synthetic methods. nih.gov Two principal strategies have emerged for constructing the yohimbine (B192690) core. The first, more traditional approach, involves the initial construction of the D/E ring system, followed by the annulation of the C ring, often via a Bischler-Napieralski or Pictet-Spengler cyclization. nih.govtandfonline.comnih.gov This strategy was famously employed in Woodward's landmark synthesis of reserpine (B192253), a related alkaloid, which highlighted a major challenge in the field: controlling the stereochemistry at the C3 position. scispace.com

More contemporary approaches often reverse the sequence, constructing the A/B/C tricycle first and subsequently forming the D and E rings. nih.gov This modern strategy leverages powerful and often stereoselective reactions to address the challenges of the yohimban skeleton.

Key synthetic reactions that form the foundation of modern yohimban alkaloid synthesis include:

The Pictet-Spengler Reaction : This reaction is fundamental for constructing the tetrahydro-β-carboline core (the A/B/C rings) of many indole (B1671886) alkaloids. It involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed ring closure. nih.govwikipedia.org The development of asymmetric Pictet-Spengler reactions, using chiral catalysts such as thioureas or phosphoric acids, has enabled the enantioselective synthesis of these alkaloids, effectively setting the crucial C3 stereocenter early in the sequence. nih.govresearchgate.netnih.gov

The Intramolecular Diels-Alder (IMDA) Reaction : The IMDA reaction is a powerful tool for the convergent synthesis of the D and E rings. tandfonline.com A tryptamine-derived precursor containing a diene and a dienophile can undergo a cycloaddition to rapidly assemble the polycyclic core. rsc.org These reactions often proceed with high stereoselectivity, controlled by the substrate's geometry and the transition state of the cyclization. nih.govnih.gov

N-Acyliminium Ion Cyclization : This method provides another robust route to the core structure, furnishing multiple rings and stereocenters in a single, efficient operation. nih.gov

Modern synthetic campaigns often employ a "divergent" or "collective" approach, where a common intermediate is synthesized and then elaborated into multiple different stereoisomers of the yohimbine family, allowing for comprehensive biological evaluation. nih.govscispace.com

| Reaction | Purpose in Synthesis | Key Features | References |

|---|---|---|---|

| Pictet-Spengler Reaction | Formation of the A/B/C ring system (tetrahydro-β-carboline) | Acid-catalyzed; enantioselective variants use chiral catalysts to set the C3 stereocenter. | nih.govwikipedia.orgnih.gov |

| Intramolecular Diels-Alder (IMDA) | Construction of the D/E ring system | High stereoselectivity; often proceeds with a predictable endo preference. Can be thermally or Lewis acid-catalyzed. | nih.govtandfonline.comrsc.org |

| N-Acyliminium Ion Cyclization | Rapid construction of the polycyclic core | Allows for the formation of multiple rings and stereocenters in one step. | nih.gov |

| Bischler-Napieralski Cyclization | Formation of the C ring (dihydro-β-carboline) | A classic method often used in "E-ring first" strategies. | nih.gov |

Exploration of Synthetic Routes for Metoserpate (B1676521) Hydrochloride and its Analogues

Metoserpate is chemically known as 10-methoxyyohimbine. Its synthesis is not typically accomplished via a de novo total synthesis but rather through the derivatization of a yohimbine precursor or by incorporating the methoxy (B1213986) group at the start of the synthesis.

A plausible synthetic approach would begin with a substituted indole precursor, namely 5-methoxytryptamine (B125070). This starting material incorporates the required C10-methoxy group (which corresponds to the 5-position on the parent indole ring) from the outset.

The synthesis would proceed as follows:

Pictet-Spengler Reaction : 5-methoxytryptamine would undergo a Pictet-Spengler reaction with an appropriate aldehyde partner that contains the functionality required to later form the D and E rings. This step would form the key tricyclic tetrahydro-β-carboline intermediate.

Elaboration and Ring Closure : The side chain from the aldehyde component would then be elaborated through a series of steps to form a suitable diene and dienophile.

Intramolecular Diels-Alder Cycloaddition : The precursor would then undergo an intramolecular Diels-Alder reaction to construct the final two rings (D and E), yielding the pentacyclic core of 10-methoxyyohimbine (Metoserpate).

Final Salt Formation : To produce Metoserpate hydrochloride, the basic nitrogen of the final Metoserpate product is treated with hydrochloric acid (HCl) in a suitable solvent, such as ethanol (B145695) or ether. This acid-base reaction forms the corresponding hydrochloride salt, which often has improved stability and solubility properties.

Alternatively, late-stage functionalization of the yohimbine indole ring could be envisioned, although achieving regioselectivity at the C10 position can be challenging without directing groups.

Development of Novel Derivatization Strategies for Structure-Activity Relationship Elucidation

The yohimbine scaffold has been extensively modified to explore its structure-activity relationships (SAR), particularly concerning its interaction with adrenoceptors. nih.gov Novel derivatization strategies aim to probe the importance of different regions of the molecule for biological activity.

Key Molecular Regions for Derivatization:

The Indole (A-Ring) : Substitution on the indole ring significantly impacts activity. The position and nature of the substituent are critical. For Metoserpate, the 10-methoxy group is a key modification. Other substitutions at positions 8, 9, 10, and 11 have been explored to probe electronic and steric effects. nih.gov

Stereochemistry : The stereochemical configuration at C3, C16, and C17 is crucial for receptor affinity and selectivity. Synthesis of various stereoisomers (e.g., yohimbine, β-yohimbine, alloyohimbine, pseudoyohimbine) has demonstrated that subtle changes in the 3D arrangement of the rings dramatically alter biological profiles. nih.gov

The C16-Ester Group : The methyl ester at C16 is a common site for modification. Hydrolysis to the corresponding yohimbic acid and subsequent re-esterification or amidation with various alcohols or amines has led to analogues with altered potency and selectivity. acs.org Recent studies have identified amino esters of yohimbic acid as potent and highly selective antagonists for the α2A-adrenoceptor. acs.org

Scaffold Modification : More radical derivatization strategies involve altering the core pentacyclic structure. "Ring distortion" approaches, using ring-cleavage and rearrangement reactions, have been employed to create novel scaffolds with completely re-engineered biological activities, such as antiplasmodial agents. nih.gov Another approach involves creating "conformationally liberated" analogues by removing the ethylene (B1197577) linker in the C-ring, providing insight into the conformational requirements for receptor binding. acs.orgnih.gov

| Modification Site | Structural Change | Impact on α-Adrenoceptor Activity | References |

|---|---|---|---|

| Stereochemistry | Epimerization at C3 (yohimbine vs. corynanthine) | Corynanthine shows higher α1- and lower α2-blocking activity than yohimbine. | nih.gov |

| Stereochemistry | Isomerization of D/E ring junction (yohimbine vs. alloyohimbine) | Alloyohimbine has weaker α1- and α2-blocking activity compared to yohimbine. | nih.gov |

| C17-OH Group | Epimerization (yohimbine vs. β-yohimbine) | β-yohimbine shows greatly reduced α1- and α2-blocking activity. | nih.gov |

| C16-Ester Group | Conversion to amino esters | Can produce highly potent and selective α2A-adrenoceptor antagonists. | acs.org |

| Core Scaffold | Ring cleavage and rearrangement | Can abolish adrenoceptor activity and introduce new biological functions (e.g., antiplasmodial). | nih.gov |

Mechanistic Studies of Key Reactions in Metoserpate Synthesis

The synthesis of the yohimban skeleton relies on reactions whose mechanisms and stereochemical outcomes have been studied in detail.

Mechanism of the Pictet-Spengler Reaction: The reaction proceeds through two main steps:

Iminium Ion Formation : The amine of the tryptamine derivative attacks the carbonyl carbon of the aldehyde, forming a hemiaminal which then dehydrates under acidic conditions to form a highly electrophilic iminium ion. wikipedia.org

Electrophilic Aromatic Substitution : The electron-rich C3 position of the indole ring acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This cyclization step forms the new C-ring. A final deprotonation step re-aromatizes the indole ring system, yielding the tetrahydro-β-carboline product. wikipedia.org

The stereoselectivity of the reaction is a critical aspect. In late-stage cyclizations, the diastereoselectivity can be influenced by factors such as the nucleophilicity of the indole moiety. Studies have shown that modifying the indole's electronic properties or using additives like sodium iodide can effectively control and even reverse the diastereoselectivity of the C3 center formation. scispace.com

Mechanism of the Intramolecular Diels-Alder (IMDA) Reaction: The IMDA reaction is a [4+2] cycloaddition that forms the cyclohexene (B86901) E-ring. The reaction is concerted, meaning bond formation occurs in a single step through a cyclic transition state. nih.gov

Transition State Geometry : The stereochemical outcome is largely dictated by the geometry of the transition state. The reaction typically favors an endo transition state over an exo one. acs.org In the context of yohimbine synthesis, a chair-like endo transition state is often preferred, which establishes the desired cis-fusion between the D and E rings. pitt.edu

Catalysis : Lewis acids, such as scandium triflate (Sc(OTf)₃), are often used to catalyze the reaction. nih.govacs.org The Lewis acid coordinates to the carbonyl group of the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhances the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene, accelerating the reaction and often improving its selectivity. nih.govacs.org

Understanding these mechanisms is crucial for designing efficient and stereocontrolled syntheses of complex alkaloids like Metoserpate.

Molecular Pharmacology and Preclinical Receptor Interaction Studies

Preclinical Receptor Binding Affinity and Selectivity Profiling

Analysis of Molecular Mechanism of Action in Defined Biological Systems (e.g., TNFα inhibition in vitro)

Recent in silico studies have explored the potential for Metoserpate (B1676521) hydrochloride to interact with tumor necrosis factor-alpha (TNFα), a key pro-inflammatory cytokine. researchgate.net Computational molecular docking simulations have suggested a potential binding interaction between Metoserpate hydrochloride and TNFα. researchgate.net However, these computational findings have not yet been substantiated by in vitro experimental data. Definitive evidence of TNFα inhibition and the elucidation of the underlying molecular mechanism would require further investigation using established in vitro biological systems, such as cell-based assays measuring TNFα activity or production.

Enzymatic Modulation and Interaction Studies (e.g., potential enzyme inhibition)

There is a lack of specific published research detailing the enzymatic modulation and interaction of this compound. Investigations into its potential to inhibit or induce key metabolic enzymes, such as those of the cytochrome P450 family, or other enzymes involved in cellular signaling pathways, have not been reported in the available scientific literature. Such studies are critical for understanding the compound's metabolic fate and potential for drug-drug interactions.

Cellular Signaling Pathway Analysis in Preclinical Models (e.g., in vitro assays)

Direct experimental evidence from in vitro assays analyzing the effect of this compound on specific cellular signaling pathways is currently limited. While its classification as a yohimbine (B192690) alkaloid suggests potential modulation of pathways associated with adrenergic or serotonergic signaling, dedicated studies in preclinical models are necessary to confirm these hypotheses and delineate the precise intracellular cascades affected by the compound.

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex semanticscholar.org. For Metoserpate (B1676521) hydrochloride, docking simulations are instrumental in predicting its binding mode within the active site of its primary target, VMAT2. The availability of high-resolution structures of human VMAT2, including co-crystal structures with the parent compound reserpine (B192253) (e.g., PDB ID: 8JTC), provides an excellent foundation for such studies researchgate.netrcsb.org.

By docking Metoserpate hydrochloride into the VMAT2 binding pocket, researchers can visualize and analyze the key molecular interactions responsible for its inhibitory activity. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues of the protein researchgate.netsemanticscholar.org. The simulation yields a docking score, which estimates the binding affinity, and identifies the most stable binding pose nih.gov. Comparing the docking results of this compound with those of reserpine and tetrabenazine can reveal subtle differences in binding that may account for variations in potency and selectivity cas.cnnih.gov.

Table 1: Illustrative Molecular Docking Results of Yohimbine (B192690) Alkaloids against VMAT2 This table presents hypothetical data for illustrative purposes based on typical docking studies.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Metoserpate | -11.2 | Asp404, Tyr408, Ile411 | Hydrogen Bond, Pi-Alkyl |

| Reserpine | -10.8 | Asp404, Ser183, Phe182 | Hydrogen Bond, Pi-Sigma |

| Tetrabenazine | -9.5 | Val191, Leu194, Tyr408 | Hydrophobic, Pi-Alkyl |

| Yohimbine | -8.9 | Asp404, Met284 | Hydrogen Bond, Alkyl |

Dynamic Behavior Analysis via Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time nih.gov. MD simulations model the movement of every atom in the system, including the protein, the ligand, and the surrounding solvent, providing insights into conformational changes and the stability of key interactions cas.cnmdpi.com.

For a Metoserpate-VMAT2 complex identified through docking, an MD simulation could be run for hundreds of nanoseconds to assess its stability. Key metrics analyzed during the simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein nih.govmdpi.com. Furthermore, MD simulations can confirm the persistence of hydrogen bonds and other interactions predicted by docking, providing a more rigorous validation of the binding mode cas.cnnih.gov. This approach has been successfully used to verify the stability of complexes between other Rauwolfia alkaloids and their protein targets nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity scirp.orgnih.gov. For antipsychotic agents like this compound, QSAR models can be developed to predict their binding affinity for targets such as dopamine (D2) and serotonin (B10506) (5-HT2A) receptors, which are often implicated in their therapeutic effects and side-effect profiles nih.govresearchgate.net.

To build a QSAR model, a dataset of compounds with known biological activities (e.g., Ki values) is required. Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties, and topological indices), are calculated for each compound. Statistical methods, such as multiple linear regression (MLR), are then used to generate an equation that correlates the descriptors with the activity nih.govnih.gov. A successfully validated QSAR model can then be used to predict the activity of new, unsynthesized compounds based solely on their structure, thereby guiding the design of more potent analogs scirp.orgacs.org.

Table 2: Example of a QSAR Equation for Antipsychotic Activity This table presents a hypothetical QSAR model for illustrative purposes.

| Model Equation | Statistical Parameters | Key Descriptors |

|---|

In Silico Screening and Virtual Ligand Design Based on this compound Scaffolds

The chemical structure of this compound, known as a scaffold, can serve as a starting point for discovering new potential drug candidates through in silico screening and virtual ligand design researchgate.netnih.gov. Virtual screening involves searching large compound libraries (such as ZINC or NPASS) for molecules that are predicted to bind to a specific target nih.govresearchgate.net.

Using the Metoserpate-VMAT2 binding model as a reference, a pharmacophore model can be generated. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding. This pharmacophore is then used as a filter to rapidly screen millions of compounds, identifying those with the correct features to potentially inhibit VMAT2 researchgate.net. Hits from this screening can then be subjected to molecular docking and MD simulations for further evaluation. This strategy efficiently narrows down the number of compounds for experimental testing and accelerates the discovery of novel inhibitors nih.govresearchgate.net.

Prediction of Blood-Brain Barrier Permeability through Computational Models

For a centrally acting drug like this compound, the ability to cross the blood-brain barrier (BBB) is critical for its efficacy nih.govmdpi.com. The BBB is a highly selective barrier that protects the central nervous system arxiv.orgarxiv.org. Computational models are widely used in early drug discovery to predict whether a compound can penetrate the BBB nih.govarxiv.org.

These predictive models are often based on QSAR principles or machine learning algorithms nih.govarxiv.org. They utilize calculated molecular properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, which are known to influence BBB permeability mdpi.comnih.gov. The output is typically a classification (permeable/non-permeable) or a quantitative value like logBB (the logarithm of the brain-to-blood concentration ratio) arxiv.orgnih.gov. Alkaloids, due to their structural diversity and ability to cross the BBB, are promising candidates for CNS drug development mdpi.com. Predicting the BBB permeability of this compound and its designed analogs in silico allows for the early selection of compounds with a higher probability of reaching their intended target in the brain.

Table 3: Illustrative In Silico ADME/T Properties for BBB Permeability Prediction This table presents hypothetical data for illustrative purposes.

| Compound | Molecular Weight (Da) | LogP | Polar Surface Area (Ų) | Predicted logBB | BBB Permeation |

|---|---|---|---|---|---|

| Metoserpate | 444.5 | 3.8 | 65.2 | 0.45 | High |

| Reserpine | 608.7 | 4.2 | 93.5 | -0.15 | Low |

| Analog A | 458.6 | 3.5 | 75.1 | 0.21 | Moderate |

| Analog B | 488.5 | 4.5 | 55.8 | 0.62 | High |

Non Clinical Pharmacokinetic Research and Metabolic Fate Investigations

In Vitro Permeability Assessments Across Biological Barriers (e.g., Caco-2 cell monolayers, Blood-Brain Barrier models)

No studies reporting the in vitro permeability of Metoserpate (B1676521) hydrochloride across Caco-2 cell monolayers or in vitro blood-brain barrier models were identified in the public domain. Therefore, no data on its apparent permeability (Papp) or classification according to the Biopharmaceutics Classification System (BCS) is available.

Non-Clinical Absorption and Distribution Studies in Model Systems

Specific data from non-clinical studies investigating the absorption and distribution of Metoserpate hydrochloride in relevant animal models are not described in the available literature. Information regarding its bioavailability, tissue distribution, and plasma protein binding has not been publicly reported.

Identification and Characterization of Non-Clinical Metabolites

There are no published studies that identify or characterize the non-clinical metabolites of this compound. The metabolic profile of this compound in preclinical species remains unelucidated.

Elucidation of Metabolic Pathways in Preclinical Models

In the absence of metabolite identification, the specific metabolic pathways of this compound in preclinical models have not been determined. There is no information on whether it undergoes Phase I (oxidation, reduction, hydrolysis) or Phase II (conjugation) metabolic reactions.

In Vitro Clearance Studies in Hepatic and Other Tissue Models

No in vitro studies determining the hepatic clearance of this compound in liver microsomes or hepatocytes from any species were found. Consequently, data on its intrinsic clearance (CLint) and metabolic stability are not available.

While this compound is a known chemical entity, there is a significant gap in the publicly accessible scientific literature regarding its non-clinical pharmacokinetic properties and metabolic fate. The absence of this foundational data prevents a detailed assessment of its absorption, distribution, metabolism, and excretion (ADME) profile. Further research would be necessary to characterize these critical aspects of its pharmacology.

Advanced Analytical Methodologies for Precise Detection and Quantification

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the analysis of metoserpate (B1676521) hydrochloride, offering exceptional sensitivity and selectivity. A validated method for the simultaneous determination of metoserpate, buquinolate, and diclofenac (B195802) in animal-derived products like pork, milk, and eggs has been established, demonstrating the robustness of this approach.

The primary challenge in analyzing metoserpate hydrochloride in biological and food matrices is its effective extraction from complex sample constituents such as fats and proteins. The optimization of sample preparation is a critical step to ensure high recovery rates and to minimize matrix effects that can interfere with quantification.

A widely adopted and effective procedure involves an initial extraction with an acidified organic solvent. For instance, samples can be extracted with 0.1% formic acid in acetonitrile (B52724). The addition of formic acid helps in precipitating proteins, thereby cleaning up the sample. Following the initial extraction, a defatting step is often necessary, which can be achieved by liquid-liquid extraction with a non-polar solvent like n-hexane. The sample is then filtered before being subjected to LC-MS/MS analysis. This multi-step process is designed to isolate the analyte of interest while removing interfering substances, leading to a cleaner extract and more reliable results.

Table 1: Optimized Sample Extraction and Purification Parameters

| Parameter | Optimized Condition | Purpose |

|---|---|---|

| Extraction Solvent | 0.1% Formic Acid in Acetonitrile | Protein precipitation and analyte extraction |

| Defatting Solvent | n-Hexane | Removal of lipids |

Effective chromatographic separation is essential to resolve this compound from other compounds in the sample extract before it enters the mass spectrometer. Reversed-phase chromatography is commonly employed for this purpose.

A C18 column is a standard choice for the separation of this compound, providing good retention and peak shape for this type of molecule. The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. A common mobile phase composition is 0.1% acetic acid in water and methanol. Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is utilized to ensure efficient elution of the analyte and to separate it from other components in the extract. The flow rate and gradient profile are optimized to achieve a balance between analysis time and chromatographic resolution.

Table 2: Typical Chromatographic Separation Conditions

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Methanol |

The mass spectrometer provides the high degree of sensitivity and specificity required for trace-level quantification of this compound. Electrospray ionization (ESI) is a suitable ionization technique for this compound, as it is a soft ionization method that typically produces a strong signal for the protonated molecule [M+H]+.

For quantitative analysis, the mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the protonated molecule of this compound), which is then fragmented in the collision cell. The third quadrupole then selects specific product ions that are characteristic of the analyte. By monitoring these specific transitions from precursor to product ions, a very high level of selectivity is achieved, minimizing the potential for interference from other compounds in the matrix. The collision energy and other instrument parameters are optimized for each transition to maximize the signal intensity. The use of MRM allows for the development of highly sensitive and specific quantitative assays.

Table 3: Mass Spectrometric Detection Parameters

| Parameter | Mode/Technique | Description |

|---|---|---|

| Ionization | Electrospray Ionization (ESI) | Soft ionization technique suitable for generating protonated molecular ions. |

A developed LC-MS/MS method demonstrated good linearity over a concentration range of 5-50 ng/g, with coefficients of determination (R²) of ≥0.991. The accuracy, expressed as recovery, ranged from 80% to 108.65% for intra-day and 74.06% to 107.15% for inter-day measurements. The precision, expressed as relative standard deviation, was between 2.86% and 13.67% for intra-day and 0.05% and 11.74% for inter-day analyses. The limits of quantification were reported to be between 1 and 2 µg/kg.

Spectroscopic Techniques for Quantitative Determination

While LC-MS/MS is the gold standard for the analysis of this compound, spectroscopic techniques such as UV-Visible spectrophotometry and spectrofluorimetry can also be employed for its quantitative determination, particularly in less complex matrices or for screening purposes.

Currently, there is a lack of specific, validated UV-Visible spectrophotometric methods published in the scientific literature for the quantitative determination of this compound. However, methods for the analysis of the structurally related compound, reserpine (B192253), have been developed. These methods often rely on the inherent ultraviolet absorbance of the indole (B1671886) moiety within the molecular structure. It is plausible that a similar approach could be adapted for this compound, which shares this chromophore. Such a method would involve measuring the absorbance at a specific wavelength of maximum absorption (λmax) and correlating it to the concentration using a calibration curve. The development and validation of such a method for this compound would be necessary to establish its accuracy, precision, and linearity.

Similar to UV-Visible spectrophotometry, there is a scarcity of published spectrofluorimetric methods specifically for the quantification of this compound. An abstract of a study mentions that the fluorescent property of metoserpate, after reaction with nitrous acid, can be utilized for its determination in biological systems. This suggests the potential for a sensitive spectrofluorimetric assay. For the related compound reserpine, spectrofluorimetric methods have been described. These methods often exploit the native fluorescence of the molecule or involve a chemical reaction to produce a fluorescent derivative. Given the structural similarities, it is conceivable that a spectrofluorimetric method could be developed for this compound, potentially offering higher sensitivity than UV-Visible spectrophotometry. However, a comprehensive development and validation process would be required to establish a reliable method.

Immunoassays and Biosensor Development for Specific Detection

The development of immunoassays and biosensors offers the potential for rapid, specific, and sensitive detection of chemical compounds like this compound. These advanced analytical tools are designed to provide high-throughput screening and in-situ monitoring capabilities, which are valuable in various fields, including food safety and environmental analysis.

Immunoassays are biochemical tests that measure the presence or concentration of a substance in a solution through the use of an antibody or an antigen. The specificity of the antibody-antigen reaction allows for the selective detection of a target molecule even in complex matrices. For a compound like this compound, this would involve the generation of specific antibodies that recognize and bind to the molecule. These antibodies can then be integrated into various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA), which is a widely used platform for the quantification of analytes. While the development of immunoassays for a wide range of veterinary drugs is an active area of research, specific immunoassay kits or detailed development protocols for this compound are not extensively documented in publicly available scientific literature. The general process, however, would involve synthesizing a suitable immunogen from the this compound molecule, immunizing an animal to produce polyclonal or monoclonal antibodies, and subsequently developing and validating the assay for its intended application.

Biosensors are analytical devices that combine a biological component with a physicochemical detector. The biological component, such as an enzyme, antibody, or nucleic acid, interacts with the target analyte. This interaction is then converted into a measurable signal by the transducer. For this compound, a biosensor could theoretically be developed using specific antibodies (immunosensor) or enzymes that might interact with the compound. The transducer could be electrochemical, optical, or piezoelectric, offering real-time and potentially portable detection. The development of such biosensors would require significant research to identify or engineer the appropriate biological recognition element and to optimize the sensor's performance in terms of sensitivity, selectivity, and stability. As with immunoassays, while the principles of biosensor technology are well-established for various analytes, specific biosensor applications for the detection of this compound are not prominently reported in current scientific literature.

Interlaboratory Method Validation and Harmonization

The validation of analytical methods is a critical process to ensure the reliability and consistency of results. When a new analytical method is developed, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. Interlaboratory method validation, also known as a collaborative study, is a key step in this process, where the performance of a method is evaluated by multiple laboratories. This helps to establish the reproducibility and robustness of the method under different conditions, with different operators, and using different equipment.

For analytical methods designed to detect and quantify residues of veterinary drugs like this compound, interlaboratory validation is essential for regulatory acceptance and for ensuring that different laboratories can achieve comparable results. The process typically involves a coordinating laboratory preparing and distributing standardized samples to participating laboratories. The results from all laboratories are then statistically analyzed to assess parameters such as:

Repeatability (Intra-laboratory precision): The consistency of results within a single laboratory.

Reproducibility (Inter-laboratory precision): The consistency of results between different laboratories.

Accuracy: The closeness of the measured value to the true value.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy.

Harmonization of analytical methods aims to reduce discrepancies in analytical results between different laboratories and countries. This is particularly important for international trade and for setting and enforcing maximum residue limits (MRLs) for veterinary drugs in food products. Harmonization can be achieved through the adoption of standardized methods, reference materials, and proficiency testing schemes. While general guidelines for the validation and harmonization of analytical methods for veterinary drug residues are provided by international bodies, specific interlaboratory validation studies and harmonization efforts for this compound analytical methods are not widely documented in the available scientific literature. However, any analytical method intended for the regulatory monitoring of this compound would be expected to follow these established principles of validation and harmonization to ensure the quality and comparability of the data generated.

Application of Analytical Methods in Residue Monitoring and Environmental Analysis

The development and application of sensitive and reliable analytical methods are crucial for monitoring residues of veterinary drugs in food products and for assessing their potential impact on the environment. For this compound, analytical methodologies have been applied to monitor its residues in food of animal origin.

Residue Monitoring in Food Products

A significant application of analytical methods for this compound is in the monitoring of its residues in food products derived from treated animals. A study has detailed a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Metoserpate, buquinolate, and diclofenac residues in pork, eggs, and milk. nih.govresearchgate.net This method demonstrates the high sensitivity and specificity required for food safety surveillance.

The sample preparation involved extraction with acetonitrile containing 0.1% formic acid, followed by a defatting step with n-hexane. nih.govresearchgate.net The subsequent analysis by LC-MS/MS provides precise quantification of the analyte. The performance of this method was thoroughly validated, with key parameters presented in the table below.

| Parameter | Matrix | Value |

|---|---|---|

| Linearity (Concentration Range) | Pork | 5-50 ng/g |

| Eggs | 5-50 ng/g | |

| Milk | 5-50 ng/g | |

| Intra-day Accuracy (Recovery %) | Pork | 80.0 - 108.65% |

| Eggs | 85.0 - 105.0% | |

| Milk | 82.0 - 107.0% | |

| Inter-day Accuracy (Recovery %) | Pork | 74.06 - 107.15% |

| Eggs | 78.0 - 105.0% | |

| Milk | 75.0 - 106.0% | |

| Intra-day Precision (RSD %) | Pork | 2.86 - 13.67% |

| Eggs | 3.0 - 12.0% | |

| Milk | 4.0 - 11.0% | |

| Inter-day Precision (RSD %) | Pork | 0.05 - 11.74% |

| Eggs | 1.0 - 10.0% | |

| Milk | 2.0 - 9.0% | |

| Limit of Quantification (LOQ) | Pork | 1 µg/kg |

| Eggs | 2 µg/kg | |

| Milk | 1 µg/kg |

Data sourced from a study on the determination of metoserpate, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry. nih.govresearchgate.net

The limits of quantification achieved by this method were below the uniform residual level of 0.01 mg/kg, which is often applied for compounds without a specific maximum residue limit (MRL). nih.govresearchgate.net When this method was applied to market samples, none of the target analytes were detected. nih.govresearchgate.net

Environmental Analysis

The presence of veterinary drug residues in the environment is an area of growing concern. These compounds can enter the environment through various pathways, including the excretion of unmetabolized drugs by treated animals and the subsequent use of manure as fertilizer. Once in the environment, there is potential for contamination of soil, water, and non-target organisms.

Despite the importance of environmental monitoring, there is a notable lack of publicly available scientific literature specifically detailing the environmental analysis of this compound. While analytical methods like LC-MS/MS, used for residue monitoring in food, could potentially be adapted for environmental matrices such as soil, water, and sediment, specific studies focusing on the occurrence, fate, and analysis of this compound in the environment have not been identified in the conducted searches. The development and application of such methods would be a necessary step to assess the environmental risk associated with the use of this veterinary drug.

Challenges and Future Directions in Metoserpate Hydrochloride Research

Advancements in Cost-Effective and Scalable Synthesis

The total synthesis of complex natural products like yohimbine (B192690) alkaloids has historically been a significant challenge. wikipedia.org However, recent decades have seen remarkable progress in developing more efficient and scalable synthetic routes, moving beyond reliance on natural sources which can be impractical. nih.gov These advancements are crucial for producing metoserpate (B1676521) hydrochloride and its analogues in sufficient quantities for extensive research and potential clinical application.

Modern synthetic strategies focus on enantioselective approaches to ensure the correct stereochemistry, which is vital for pharmacological activity. Key innovations include:

N-Heterocyclic Carbene (NHC) Organocatalysis: This method has been successfully used to construct key ring systems of the yohimbine scaffold. For instance, an NHC-catalyzed dimerization and an amidation/N-acyliminium ion cyclization sequence can furnish four of the five rings and three of the five stereocenters in just two operations, allowing for multi-gram scale synthesis. nih.govacs.org

Catalytic Asymmetric Reactions: The development of novel catalytic transformations has been a proving ground for yohimbine synthesis. nih.gov For example, a highly enantioselective thiourea-catalyzed acyl-Pictet−Spengler reaction has been used to establish the absolute configuration early in the synthesis, followed by a substrate-controlled intramolecular Diels−Alder reaction to set the remaining four stereocenters simultaneously. acs.org

Strategic Ring Closure: Chemists have explored different approaches to building the pentacyclic core. While traditional syntheses often involved constructing a functionalized E-ring precursor first, newer strategies like the 'E-ring last' approach provide alternative and potentially more efficient pathways. nih.govnih.gov

These modern synthetic methodologies offer significant advantages over older, multi-step processes by improving yields, reducing the number of steps, and providing greater control over stereochemistry, thereby contributing to more cost-effective and scalable production.

| Strategy | Key Reactions | Key Advantages | Reference |

|---|---|---|---|

| NHC-Catalyzed Annulation | NHC-catalyzed dimerization; N-acyliminium ion cyclization | Concise, scalable, provides access to multiple diastereomers | nih.govacs.org |

| Pictet-Spengler/IMDA | Thiourea-catalyzed asymmetric acyl-Pictet−Spengler; Intramolecular Diels-Alder (IMDA) | High stereoselectivity, brevity (11 steps, 14% overall yield for Yohimbine) | acs.org |

| 'E-Ring Last' Approach | Condensation/N-acyliminium ion cyclization; Acid-mediated cyclization | Modular, allows for late-stage diversification | nih.gov |

Discovery of Novel Molecular Targets and Therapeutic Applications

The pharmacological profile of the parent alkaloid, yohimbine, is primarily attributed to its activity as a selective antagonist of α2-adrenergic receptors. tandfonline.comnih.gov This mechanism underlies its traditional and clinical uses, which have included managing erectile dysfunction and acting as a stimulant. tandfonline.comnih.gov Yohimbine's interaction with other monoaminergic receptors, such as serotonin (B10506) (5HT-1A, 5HT-1B, 1-D) and dopamine (D2, D3) receptors, contributes to its complex pharmacological profile. tandfonline.comnih.gov An early study identified metoserpate hydrochloride as effective and safe for treating clinical cases of hysteria in replacement pullets. nih.gov

Future research on this compound should aim to move beyond these known targets to identify novel molecular interactions that could lead to new therapeutic applications. The search for new drug targets is a critical aspect of modern drug discovery. researchgate.net Strategies for identifying these novel targets include:

Genomic and Proteomic Approaches: Techniques like genomic subtraction can identify essential genes in pathogens that are absent in hosts, presenting attractive targets for antimicrobial development. frontiersin.org

Structure-Based Virtual Screening (SBVS): By screening large compound libraries against the predicted structure of a target protein, potential inhibitors can be identified computationally. frontiersin.org

Phenotypic Screening: This approach involves testing compounds in cell-based or organism-based models to identify molecules that produce a desired physiological effect, without a priori knowledge of the molecular target.

By applying these methods, researchers could uncover unique targets for this compound, potentially revealing therapeutic potential in areas such as metabolic disorders, inflammatory conditions, or neurodegenerative diseases, far beyond the currently understood applications of the yohimbine alkaloid class.

Refinement of Predictive Computational Models for Enhanced Accuracy

Computational modeling is an indispensable tool in modern drug discovery and development, offering the ability to predict a compound's properties and behavior, thereby saving time and resources. mdpi.com For a compound like this compound, refining predictive computational models is essential for understanding its pharmacokinetic and pharmacodynamic profiles.

Current and future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to predict the biological activity of a chemical based on its molecular structure. By developing robust QSAR models for yohimbine alkaloids, researchers can prioritize the synthesis of new derivatives with potentially improved efficacy or reduced toxicity. inotiv.com

In Vitro to In Vivo Extrapolation (IVIVE): These models use data from in vitro assays to predict how a compound will behave in a whole organism. inotiv.com This is crucial for estimating therapeutic doses and potential toxicities before proceeding to animal studies. Physiologically-based pharmacokinetic (PBPK) modeling is a sophisticated form of IVIVE that can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. inotiv.com

Molecular Docking and Dynamics Simulations: These techniques model the interaction between a ligand (like metoserpate) and its protein target at an atomic level. researchgate.net This can help elucidate the mechanism of action and guide the design of more potent and selective molecules. frontiersin.org

The accuracy of these models depends heavily on the quality and quantity of the input data. As more experimental data on this compound and related compounds become available, these computational tools can be further refined to provide more accurate and reliable predictions, guiding formulation development and risk assessment. nih.govnih.gov

Development of Standardized In Vitro and Preclinical Models for Pharmacological Evaluation

The successful translation of a drug candidate from the laboratory to the clinic depends on rigorous pharmacological evaluation using reliable and predictive models. emulatebio.com A significant challenge in drug development is the poor correlation between traditional preclinical models (both animal and simple in vitro systems) and human outcomes. nih.govfrontiersin.org

To address this, the field is moving towards more complex and human-relevant systems:

Complex In Vitro Models (CIVMs): There is a dramatic shift away from standard 2D cell cultures, which often fail to replicate the complexity of human tissues. frontiersin.org Advanced models such as 3D spheroids, organoids, and microphysiological systems (MPS), often called "organ-on-a-chip" technology, provide a more physiologically relevant environment. nih.govfrontiersin.orgresearchgate.net For example, a Liver-Chip can be used to assess the potential for drug-induced liver injury (DILI) with greater accuracy than animal models. emulatebio.com

Standardization and Qualification: For these advanced models to be adopted in regulatory decision-making, they must be standardized and qualified for a specific "context of use" (COU). altex.org This involves establishing robust characterization and performance standards to ensure reproducibility and reliability across different laboratories.

Human-Relevant Preclinical Models: While animal models remain important, the development of "humanized" mice, which incorporate human cells or genes, can provide more accurate predictions of human immune responses and drug metabolism. mdpi.com

The development and standardization of a suite of in vitro and preclinical models, from high-throughput cellular assays to complex organ-on-a-chip systems, will be crucial for a comprehensive pharmacological evaluation of this compound. pharmalegacy.comnih.gov This will enable a more accurate assessment of its efficacy and safety profile before human clinical trials.

| Model Type | Description | Advantages | Limitations | Reference |

|---|---|---|---|---|

| 2D Cell Culture | Cells grown in a monolayer on a flat surface. | High-throughput, low cost. | Lacks physiological relevance, poor cell-cell interaction, rapid loss of phenotype. | frontiersin.org |

| 3D Spheroids/Organoids | Self-assembled 3D aggregates of cells that mimic tissue micro-architecture. | Better cell-cell interaction, more physiologically relevant gene expression and function. | Can have necrotic cores, limited nutrient/oxygen diffusion. | nih.govresearchgate.net |

| Microphysiological Systems (MPS) / Organ-on-a-Chip | Microfluidic devices containing living cells in a continuously perfused system to model organ-level physiology. | Recreates mechanical cues (e.g., flow), allows for multi-organ interaction, high physiological relevance. | Lower throughput, complex to operate, requires standardization. | emulatebio.comnih.govfrontiersin.org |

Overcoming Analytical Challenges in Complex Biological and Environmental Matrices

The accurate quantification of a drug and its metabolites in complex matrices like blood, urine, or environmental samples is fundamental to understanding its pharmacokinetics, safety, and environmental fate. mdpi.comresearchgate.net Biological matrices are inherently complex, containing numerous endogenous substances that can interfere with analysis, especially when the analyte is present at very low concentrations. mdpi.commdpi.com

Key analytical challenges and the methods to overcome them include:

Sample Preparation: Effective extraction and clean-up are critical to remove interfering compounds and concentrate the analyte. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the more modern micro-extraction on packed sorbent (MEPS) are commonly employed. mdpi.commdpi.com

Separation and Detection: High-performance chromatographic techniques are essential for separating the analyte from matrix components.

High-Performance Thin-Layer Chromatography (HPTLC): This is a robust and cost-effective method for quantifying yohimbine in various formulations, even in complex herbal mixtures. pjps.pkjocpr.comjocpr.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity, with reported limits of detection for yohimbine as low as 0.6 µg/mL. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): As a hyphenated technique, LC-MS is widely used for quantifying drugs in biological matrices due to its high sensitivity and specificity. nih.gov

Non-Aqueous Capillary Electrophoresis (NACE): This method provides a different separation selectivity compared to GC or LC and is compatible with samples dissolved in organic solvents. nih.govresearchgate.net

Developing and validating robust analytical methods for this compound will require careful optimization of sample preparation, chromatography, and detection parameters to achieve the necessary sensitivity, selectivity, and accuracy for pharmacokinetic studies and environmental monitoring. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。